molecular formula C12H11FN2O B2753593 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine CAS No. 2202328-44-5

2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine

Cat. No.: B2753593
CAS No.: 2202328-44-5
M. Wt: 218.231
InChI Key: XIPIVCKMLMPBIR-UHFFFAOYSA-N
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Description

2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine (CAS 2202328-44-5) is a high-value chemical building block with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5) . Targeting mGlu5 is a promising therapeutic strategy for a range of psychiatric and neurodegenerative disorders, including addiction, Alzheimer's disease, major depressive disorder, and Parkinson's disease levodopa-induced dyskinesia . The structure features a 6-methylpyridine and a 3-fluoropyridine moiety linked by an ether methyl group, contributing to its specific binding properties and selectivity. Key physicochemical properties include an XLogP3 of 2.1, indicating favorable lipophilicity, a topological polar surface area of 35, and three rotatable bonds . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can source this compound from certified suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

2-[(3-fluoropyridin-2-yl)oxymethyl]-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9-4-2-5-10(15-9)8-16-12-11(13)6-3-7-14-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPIVCKMLMPBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions . In agrochemicals, the compound may inhibit key enzymes in pests, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine with key analogs, focusing on substituent effects, synthetic routes, and applications.

Substituent Position and Electronic Effects

  • 6-Methylpyridine Derivatives :
    The 6-methylpyridine scaffold is common in bioactive molecules. For example, ABP688, an mGluR5 antagonist, incorporates a 6-methylpyridin-2-yl group linked to an ethynylcyclohexen-imine moiety. The methyl group enhances hydrophobic interactions in receptor binding, a feature likely shared by the target compound .
    • Fluorine Positioning :

      Fluorine at the 3-position on the pyridine ring (as in the target compound) contrasts with analogs like 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine (), where fluorine occupies the 6-position. The 3-fluoro substitution may reduce steric hindrance compared to bulkier groups (e.g., silyl-protected alcohols) while maintaining electron-withdrawing effects for metabolic stability .

Structural and Functional Data Table

Compound Name Key Substituents Biological/Physical Property Reference
This compound 3-Fluoro, 6-methyl, ether linkage Hypothesized enhanced solubility N/A
ABP688 (mGluR5 antagonist) 6-Methylpyridin-2-yl, ethynylcyclohexen High receptor binding affinity
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine 6-Fluoro, silyl-protected alcohol Improved metabolic stability
28-chloro-11-((6-methylpyridin-2-yl)methyl)-11H-indolo[3,2-c]isoquinolin-5-amine 6-Methylpyridin-2-yl, indoloisoquinoline Anticandidate for kinase inhibition

Biological Activity

2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine is a fluorinated pyridine derivative notable for its unique biological properties. The presence of the fluorine atom enhances its chemical reactivity and biological interactions, making it a compound of interest in medicinal chemistry, agrochemicals, and materials science.

The compound's structure includes a pyridine ring with a fluorine atom and a methoxy group, contributing to its reactivity. Its molecular formula is C12H11FN2OC_{12}H_{11}FN_2O, and it has a molecular weight of 220.23 g/mol. The InChI representation is as follows:

InChI=1S/C12H11FN2O/c1942510(159)8161211(13)6371412/h27H,8H2,1H3\text{InChI}=1S/C12H11FN2O/c1-9-4-2-5-10(15-9)8-16-12-11(13)6-3-7-14-12/h2-7H,8H2,1H3

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, which may modulate the activity of these targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including:

Compound Target MIC (mg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039

This suggests that this compound could potentially exhibit similar antimicrobial properties due to its structural characteristics.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the optimization of heterocyclic compounds, revealing that modifications in the pyridine structure can lead to enhanced biological activity against specific receptors involved in inflammation and pain pathways. The findings suggested that fluorinated derivatives often provided better pharmacokinetic profiles compared to their non-fluorinated counterparts .

Applications in Medicinal Chemistry

The compound is utilized as a building block in synthesizing pharmaceutical agents. Its fluorinated moiety improves metabolic stability and bioavailability, making it suitable for drug development targeting various diseases.

Q & A

Q. What are the common synthetic routes for 2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-6-methylpyridine?

Methodological Answer: The synthesis typically involves modular approaches:

  • Step 1: Fluorination of a pyridine precursor using agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce the 3-fluoro group .
  • Step 2: Functionalization via nucleophilic substitution or etherification to attach the [(oxy)methyl] moiety. For example, coupling 3-fluoropyridin-2-ol with a chloromethylated 6-methylpyridine derivative under basic conditions.
  • Purification: Column chromatography or recrystallization to isolate the product. Validate purity via HPLC or NMR.

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, identifying bond lengths, angles, and intermolecular interactions .
  • Spectroscopy:
    • NMR: 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and fluoropyridine ring integrity.
    • Mass spectrometry (HRMS): Verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance fluorination efficiency due to their ability to stabilize ionic intermediates .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate etherification reactions.
  • Temperature control: Gradual heating (60–80°C) minimizes side reactions during substitution steps. Monitor progress via TLC or in situ IR spectroscopy .

Q. How can contradictions in reported bioactivity data for fluoropyridine derivatives be resolved?

Methodological Answer:

  • Comparative assays: Re-evaluate bioactivity under standardized conditions (e.g., MIC assays for antimicrobial activity) using a reference compound library .
  • Structure-activity relationship (SAR) analysis: Systematically modify substituents (e.g., replacing -OCH3_3 with -CF3_3) to isolate contributing factors. Use computational docking to predict binding affinities .
  • Meta-analysis: Aggregate data from multiple studies, accounting for variables like cell line specificity or assay protocols.

Q. What computational methods are suitable for studying the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluoropyridine ring .
  • Molecular dynamics (MD): Simulate solvation effects on reaction pathways, particularly for substitution reactions involving the methyloxy group.
  • QSAR modeling: Correlate electronic parameters (e.g., Hammett constants) with observed reaction rates or biological activities.

Q. What is the role of the fluoropyridine moiety in modulating biological activity?

Methodological Answer:

  • Electron-withdrawing effects: The 3-fluoro group increases ring electron deficiency, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Metabolic stability: Fluorine reduces oxidative metabolism, improving pharmacokinetic profiles. Validate via in vitro microsomal assays .
  • Bioisosteric replacement: Compare activity with non-fluorinated analogs to assess fluorine’s contribution to potency or selectivity.

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values across studies?

Methodological Answer:

  • Standardize assay conditions: Use identical cell lines (e.g., HeLa or MCF-7) and exposure times. Account for batch-to-batch variability in compound purity.
  • Dose-response validation: Repeat experiments with a wider concentration range (e.g., 1 nM–100 µM) to identify IC50_{50} outliers.
  • Mechanistic studies: Perform flow cytometry to distinguish apoptosis vs. necrosis, clarifying cytotoxic mechanisms .

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